3-(2-Azetidinylmethoxy)pyridine, also known as A-85380, is a chemical compound recognized for its significant role as a ligand for nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention in neuroscience and pharmacology due to its potential therapeutic applications, particularly in pain management and neurological studies. A-85380 exhibits high affinity for nAChRs, making it a valuable tool in the investigation of receptor dynamics and drug interactions.
The compound has been extensively studied in various research settings, including its synthesis and evaluation as a radioligand for imaging studies using positron emission tomography (PET) and single photon emission computed tomography (SPECT) . These studies underscore its importance in understanding the distribution and density of nAChRs in the human brain.
3-(2-Azetidinylmethoxy)pyridine falls under the category of nicotinic agonists, which are compounds that activate nicotinic acetylcholine receptors. It is classified chemically as a pyridine derivative with a unique azetidine moiety that contributes to its receptor binding properties.
The synthesis of 3-(2-Azetidinylmethoxy)pyridine involves several key steps, typically utilizing nucleophilic aromatic substitution reactions. One notable method includes the use of trimethylammonium iodide as a leaving group, which enhances the efficiency of the reaction .
The final product is purified through techniques such as chromatography to ensure high specificity and activity for nAChRs.
The molecular structure of 3-(2-Azetidinylmethoxy)pyridine can be described by its core components:
The primary chemical reactions involving 3-(2-Azetidinylmethoxy)pyridine focus on its interaction with nAChRs, where it acts as an agonist. It can also undergo radiolabeling for imaging purposes, such as with iodine isotopes for SPECT imaging .
3-(2-Azetidinylmethoxy)pyridine exerts its effects primarily through agonistic action on nAChRs. Upon binding to these receptors, it induces conformational changes that lead to neuronal activation.
Research indicates that this compound has a high affinity for α4β2* nAChR subtypes, which are implicated in cognitive functions and pain modulation . Its mechanism involves:
Relevant analyses include spectroscopy (NMR, IR) and mass spectrometry to confirm identity and purity.
3-(2-Azetidinylmethoxy)pyridine is primarily used in scientific research:
The core structure of 3-(2-azetidinylmethoxy)pyridine (A-85380) is synthesized through a multi-step sequence centered on forming the chiral azetidine-pyridine ether linkage. The primary route employs a Mitsunobu reaction between (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol and 3-hydroxypyridine, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. This method achieves stereochemical preservation at the azetidine C2 position with yields of 58–70% [5] . Alternative pathways include Williamson ether synthesis, where the azetidinyl alcohol is deprotonated with NaH and reacted with 3-bromopyridine in refluxing acetonitrile, though this approach risks racemization . The BOC-protected intermediate undergoes final deprotection with trifluoroacetic acid (TFA) or HCl to yield the bioactive free base [4] [8].
Table 1: Synthetic Methods for Core Structure
Method | Reagents | Yield (%) | Stereochemical Integrity |
---|---|---|---|
Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 58–70 | High |
Williamson Ether | NaH, CH₃CN, Reflux | 45–55 | Moderate |
Palladium Catalysis | Pd₂(dba)₃, XantPhos, Piperidine, THF | 60–75 | High |
Halogenation of A-85380 targets C2, C5, or C6 positions to enable radiochemical labeling or structure-activity studies. C5 halogenation is most efficient due to the meta-orienting effect of the ether linkage:
Table 2: Halogenation Approaches by Position
Position | Halogen | Precursor | Key Reagents/Conditions | Application |
---|---|---|---|---|
5 | I | 3-Bromo-5-hydroxypyridine | Pd(0), AllylSnBu₃, I₂ | 5-¹²³I-A-85380 (SPECT) |
2 | F | 2-Nitro- or 2-Trimethylammonium | K¹⁸F/K₂.2.2, DMSO, 120°C | 2-¹⁸F-A-85380 (PET) |
5 | F(alkyl) | 3-Tosyloxypropyl precursor | K¹⁸F, K222, K₂CO₃, 80°C | ¹⁸F-Nifzetidine (PET) |
6 | Br | BOC-protected core | N-Bromosuccinimide, CHCl₃, 25°C | SAR studies |
Radiotracers based on A-85380 enable non-invasive imaging of α4β2-nAChRs in neurological disorders. One-pot automated synthesis is critical for clinical translation:
The azetidine nitrogen’s susceptibility to oxidation necessitates protection during halogenation. BOC protection is universally employed due to its stability under radiochemical conditions and clean deprotection:
Table 3: Protecting Group Strategies
Protecting Group | Deprotection Reagent | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
BOC | TFA | 2.5 M, 100°C, 5 min | >95 | >98 |
BOC | HCl (gaseous) | 4M, 25°C, 30 min | 85–90 | >95 |
CBz | H₂/Pd-C | 1 atm, 25°C | 75 | 90 |
Rigorous characterization ensures chemical and radiochemical purity:
Table 4: Analytical Parameters for Key Derivatives
Compound | HPLC Method | Retention Time (min) | NMR δ (Key Protons) | MS m/z ([M+H]⁺) |
---|---|---|---|---|
BOC-Protected Intermediate | 40% EtOAc/hexane | N/A | 8.28 (py-H), 1.42 (BOC) | 365, 367 [M+Na]⁺ |
2-¹⁸F-A-85380 | C18, CH₃CN/NaH₂PO₄ (70:30) | 14.2 | 8.15 (d, J=5.1 Hz, 1H) | 226 (cold standard) |
5-Iodo Derivative | C18, MeOH/H₂O (60:40) | 9.5 | 7.43 (dd, J=1.8, 2.6 Hz, py-H) | 276.07 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7